2-M-Tolylmorpholine
Overview
Description
2-M-Tolylmorpholine is a versatile chemical compound known for its unique properties and applications in various fields. It is a derivative of morpholine, which is a six-membered aliphatic heterocyclic compound containing both nitrogen and oxygen atoms. The presence of a methyl group attached to the phenyl ring in the 2-position distinguishes this compound from other morpholine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-M-Tolylmorpholine typically involves the reaction of morpholine with 2-methylphenyl halides under basic conditions. One common method is the nucleophilic substitution reaction where morpholine reacts with 2-methylphenyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves the same nucleophilic substitution reaction but optimized for large-scale production with controlled reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 2-M-Tolylmorpholine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines using reducing agents like lithium aluminum hydride.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the methyl group on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2-M-Tolylmorpholine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-M-Tolylmorpholine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it has been studied as a lysosomal pH modulator, where it facilitates the transmembrane transport of chloride anions, disrupting the homeostasis of lysosomal pH and inactivating lysosomal enzymes .
Comparison with Similar Compounds
Morpholine: The parent compound, lacking the methyl group on the phenyl ring.
2-Phenylmorpholine: Similar structure but without the methyl group.
N-Methylmorpholine: Contains a methyl group on the nitrogen atom instead of the phenyl ring.
Uniqueness: 2-M-Tolylmorpholine is unique due to the presence of the methyl group on the phenyl ring, which imparts distinct chemical and physical properties. This structural modification can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-(3-methylphenyl)morpholine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9-3-2-4-10(7-9)11-8-12-5-6-13-11/h2-4,7,11-12H,5-6,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUQWEDRVYQJKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CNCCO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10874234 | |
Record name | 2-(M-TOLYL)MORPHOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10874234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62008-56-4 | |
Record name | 2-(M-TOLYL)MORPHOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10874234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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